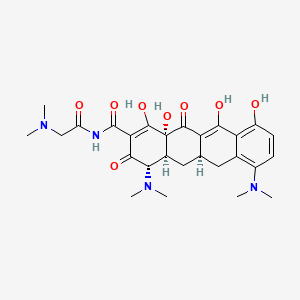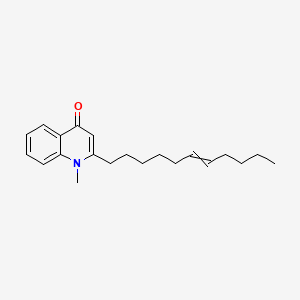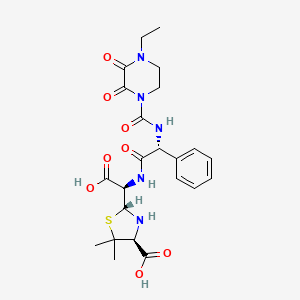
JWH 018 N-ペンタン酸β-D-グルクロン酸
説明
JWH 018 N-pentanoic acid beta-D-Glucuronide is a glucuronide metabolite of a secondary urinary metabolite of JWH-018 . JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture "Spice" . The illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis .
Molecular Structure Analysis
The molecular formula of JWH 018 N-pentanoic acid beta-D-Glucuronide is C30H29NO9 . Its formal name is 1-[3-(1-naphthalenylcarbonyl)-1H-indole-1-pentanoate]-β-D-glucopyranuronic acid . The molecular weight is 547.6 .Physical and Chemical Properties Analysis
JWH 018 N-pentanoic acid beta-D-Glucuronide is a crystalline solid . It is soluble in DMSO at 10 mg/ml .科学的研究の応用
尿薬物検査
この化合物は、尿薬物検査のためのGC/MSまたはLC/MSによるスパイスカンナビノイド試験方法において、校正物質およびコントロールの出発物質として使用されます . これは、薬物使用の検出において貴重なツールとなります。
法科学分析
法科学の分野では、この化合物は、スパイスカンナビノイド試験方法の分析に使用されます . これは、法医学サンプルにおける特定の物質の同定および定量に役立ちます。
臨床毒性学への応用
臨床毒性学では、この化合物は、特定の物質の存在を検出するための試験方法で使用されます . これは、特に薬物過剰摂取または中毒が疑われる場合に役立ちます。
研究開発
この化合物は、新しい試験方法および技術の研究開発に使用されます . より効率的で正確な試験方法の開発のための参照標準として役立ちます。
JWH 018代謝物の定量化
この化合物は、GC-またはLC-MSによるJWH 018 N-ペンタン酸代謝物の定量化のための内部標準として使用することを目的としています . これは、さまざまなサンプルにおけるこの代謝物の正確な測定に役立ちます。
カンナビノイド受容体アゴニスト
JWH 018は、末梢カンナビノイド(CB2)受容体の弱選択的アゴニストです . この化合物は、JWH 018の代謝物であるため、これらの受容体と相互作用する可能性もあり、カンナビノイド受容体の機能とシグナル伝達の研究において興味深いものです。
作用機序
- The primary targets of JWH 018 N-pentanoic acid β-D-glucuronide are cannabinoid receptors. Specifically:
- Activation of CB1 receptors in the CNS can result in psychoactive effects, while CB2 receptor activation influences immune function and inflammation .
- JWH 018 N-pentanoic acid β-D-glucuronide affects several pathways:
- Excretion : The major route of elimination is via urine, where it appears as the glucuronide metabolite .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Remember, JWH 018 N-pentanoic acid β-D-glucuronide’s physiological and toxicological properties remain largely untested. Researchers primarily use it for forensic and research purposes. If you have any more questions or need further details, feel free to ask! 🌟 .
生化学分析
Biochemical Properties
JWH 018 N-pentanoic acid beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of JWH 018. It is formed through the glucuronidation process, where the parent compound JWH 018 undergoes phase II metabolism. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the conjugation of glucuronic acid to JWH 018, resulting in the formation of JWH 018 N-pentanoic acid beta-D-Glucuronide . This metabolite is then excreted in the urine, making it a key marker for the detection of JWH 018 usage.
Cellular Effects
JWH 018 N-pentanoic acid beta-D-Glucuronide influences various cellular processes due to its origin from JWH 018, a synthetic cannabinoid. While the parent compound JWH 018 is known to interact with cannabinoid receptors CB1 and CB2, the glucuronide metabolite itself is primarily involved in the detoxification and excretion processes within cells . The presence of JWH 018 N-pentanoic acid beta-D-Glucuronide in cells indicates the metabolic processing of JWH 018, which can impact cell signaling pathways and gene expression related to detoxification and metabolism.
Molecular Mechanism
The molecular mechanism of JWH 018 N-pentanoic acid beta-D-Glucuronide involves its formation through the action of UDP-glucuronosyltransferase enzymes. These enzymes facilitate the transfer of glucuronic acid to JWH 018, resulting in the glucuronide conjugate. This process enhances the solubility of the compound, allowing for its excretion via the urinary system . The binding interactions of JWH 018 N-pentanoic acid beta-D-Glucuronide with biomolecules are primarily related to its role in detoxification and excretion rather than direct receptor interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 018 N-pentanoic acid beta-D-Glucuronide over time are influenced by its stability and degradation. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Long-term studies in vitro and in vivo have shown that the presence of this metabolite is indicative of recent JWH 018 exposure, and its levels can be monitored to assess the duration and extent of exposure.
Dosage Effects in Animal Models
The effects of JWH 018 N-pentanoic acid beta-D-Glucuronide in animal models vary with different dosages of the parent compound JWH 018. Higher doses of JWH 018 result in increased levels of the glucuronide metabolite in the urine, reflecting the body’s efforts to detoxify and excrete the compound . Toxic or adverse effects at high doses of JWH 018 can lead to elevated levels of JWH 018 N-pentanoic acid beta-D-Glucuronide, which can be used as a biomarker for overdose or excessive exposure.
Metabolic Pathways
JWH 018 N-pentanoic acid beta-D-Glucuronide is involved in the metabolic pathways of synthetic cannabinoids. The primary pathway involves the glucuronidation of JWH 018 by UDP-glucuronosyltransferase enzymes, leading to the formation of the glucuronide conjugate . This pathway is crucial for the detoxification and excretion of JWH 018, as the glucuronide metabolite is more water-soluble and can be readily excreted in the urine.
Transport and Distribution
The transport and distribution of JWH 018 N-pentanoic acid beta-D-Glucuronide within cells and tissues are facilitated by its increased solubility due to glucuronidation. The compound is transported through the bloodstream to the kidneys, where it is filtered and excreted in the urine . The presence of transporters and binding proteins may aid in the efficient distribution and excretion of the metabolite.
Subcellular Localization
JWH 018 N-pentanoic acid beta-D-Glucuronide is primarily localized in the cytoplasm of cells, where it undergoes further processing and excretion. The glucuronidation process targets the compound for excretion, and it is directed to the kidneys for elimination from the body . The subcellular localization of this metabolite is crucial for its role in detoxification and excretion.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO9/c32-23(39-30-27(36)25(34)26(35)28(40-30)29(37)38)14-5-6-15-31-16-21(19-11-3-4-13-22(19)31)24(33)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25-28,30,34-36H,5-6,14-15H2,(H,37,38)/t25-,26-,27+,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWNLDEEAZETN-NEOPOEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017726 | |
| Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-54-8 | |
| Record name | JWH 018 N-pentanoic acid β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



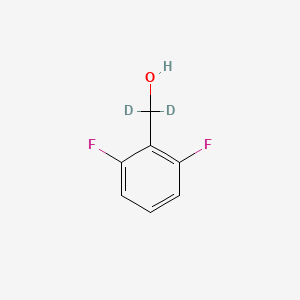
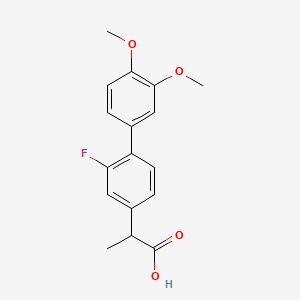
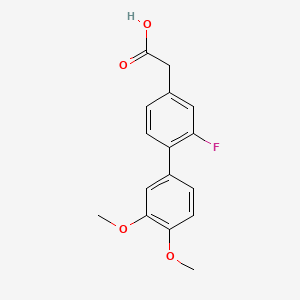
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)


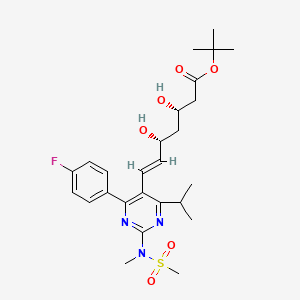
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
